

An In-depth Technical Guide to (2-Chlorophenyl)diphenyl-methanol-d5

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Compound of Interest

Compound Name: (2-Chlorophenyl)diphenyl-methanol-d5

Cat. No.: B15600333

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Introduction

(2-Chlorophenyl)diphenyl-methanol-d5 is the deuterium-labeled form of (2-Chlorophenyl)diphenyl-methanol. The incorporation of five deuterium atoms into one of the phenyl rings makes it a valuable tool in various analytical and research applications, primarily as an internal standard for quantitative analysis. Its non-labeled counterpart is known to be an impurity in the synthesis of the antifungal drug Clotrimazole and exhibits weak calcium channel blocking and antifungal properties. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its use in analytical methodologies.

Chemical and Physical Properties

The physical and chemical properties of **(2-Chlorophenyl)diphenyl-methanol-d5** are summarized in the table below. Data for the unlabeled compound is included for comparison.

Property	(2-Chlorophenyl)diphenyl-methanol-d5	(2-Chlorophenyl)diphenyl-methanol (unlabeled)
Molecular Formula	C ₁₉ H ₁₀ D ₅ ClO	C ₁₉ H ₁₅ ClO
Molecular Weight	299.81 g/mol	294.77 g/mol
CAS Number	1219802-30-8	66774-02-5
Appearance	White to off-white solid	White to off-white solid
Melting Point	Not available	91-92 °C
Boiling Point	Not available	144-146 °C at 0.01 Torr
Purity	Typically >98% (by GC)	>99% (by GC) [1]

Analytical Data

While specific spectra for **(2-Chlorophenyl)diphenyl-methanol-d5** are not readily available in the public domain, the following tables provide the known ¹H and ¹³C NMR chemical shifts for the unlabeled compound in CDCl₃. The expected mass spectral data is also presented, highlighting the key fragments for both the labeled and unlabeled compounds.

¹H NMR Data (Unlabeled) in CDCl₃

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.60-7.62	m	2H	Aromatic protons
7.21-7.41	m	8H	Aromatic protons
6.23	d, J = 3.2 Hz	1H	Methine proton
2.37	s	1H	Hydroxyl proton

Note: In the ¹H NMR spectrum of **(2-Chlorophenyl)diphenyl-methanol-d5**, the signals corresponding to the deuterated phenyl ring would be absent.

¹³C NMR Data (Unlabeled) in CDCl₃

Chemical Shift (ppm)
143.1
132.54
131.6
129.60
129.4
128.80
128.52
128.4
128.07
127.82
127.2
127.15
126.98
126.4
72.70

Note: In the ^{13}C NMR spectrum of **(2-Chlorophenyl)diphenyl-methanol-d₅**, the signals for the deuterated phenyl carbons would show splitting due to C-D coupling and would be significantly broader and likely have a lower intensity.

Mass Spectrometry Data

Compound	Key m/z Fragments	Interpretation
(2-Chlorophenyl)diphenyl-methanol-d5	300/302 [M+H] ⁺	Molecular ion peak (with chlorine isotope pattern)
223	[M - C ₆ D ₅] ⁺	
183	[C ₁₃ H ₁₀ Cl] ⁺	
105	[C ₇ H ₅ O] ⁺	
(2-Chlorophenyl)diphenyl-methanol	295/297 [M+H] ⁺	Molecular ion peak (with chlorine isotope pattern)
218	[M - C ₆ H ₅] ⁺	
183	[C ₁₃ H ₁₀ Cl] ⁺	
105	[C ₇ H ₅ O] ⁺	

Experimental Protocols

Synthesis of (2-Chlorophenyl)diphenyl-methanol-d5

The synthesis of **(2-Chlorophenyl)diphenyl-methanol-d5** can be achieved via a Grignard reaction, a common method for forming carbon-carbon bonds. This protocol is adapted from the synthesis of similar non-deuterated benzhydrols.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether or THF
- Bromobenzene-d5
- 2-Chlorobenzophenone
- Iodine crystal (as an initiator)
- Saturated aqueous ammonium chloride solution

- Anhydrous sodium sulfate

Procedure:

- Grignard Reagent Preparation:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine.
 - In the dropping funnel, place a solution of bromobenzene-d₅ in anhydrous diethyl ether.
 - Add a small amount of the bromobenzene-d₅ solution to the magnesium and gently heat to initiate the reaction (disappearance of the iodine color and bubbling).
 - Once the reaction starts, add the remaining bromobenzene-d₅ solution dropwise to maintain a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (phenyl-d₅-magnesium bromide).
- Reaction with Ketone:
 - Dissolve 2-chlorobenzophenone in anhydrous diethyl ether and add it to the dropping funnel.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the 2-chlorobenzophenone solution dropwise to the stirred Grignard reagent.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Work-up and Purification:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

- Separate the organic layer and extract the aqueous layer with diethyl ether.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **(2-Chlorophenyl)diphenyl-methanol-d5**.

Use as an Internal Standard in GC-MS Analysis

(2-Chlorophenyl)diphenyl-methanol-d5 is an ideal internal standard for the quantification of (2-Chlorophenyl)diphenyl-methanol or structurally related compounds in various matrices.

Procedure:

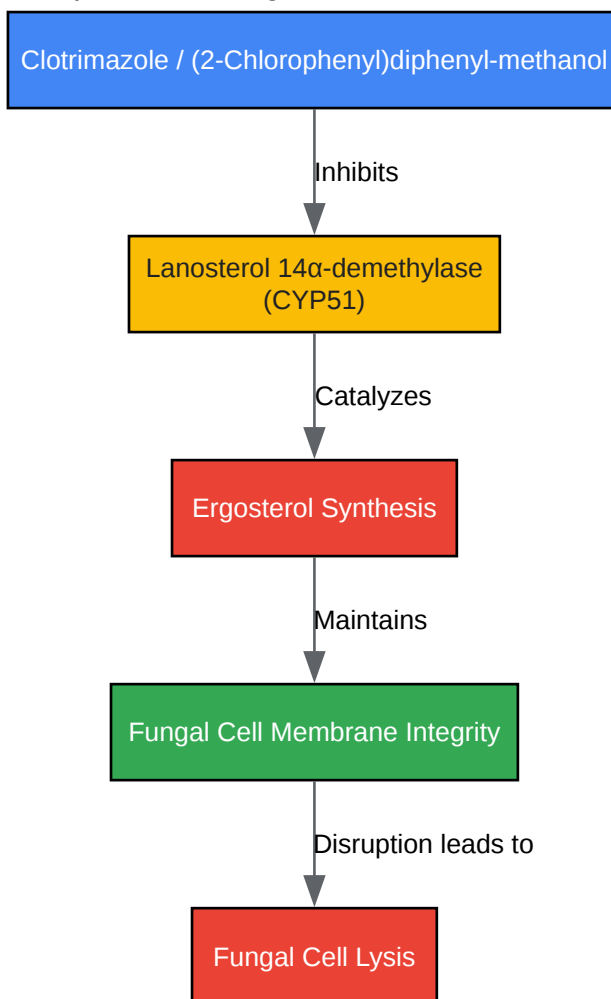
- Preparation of Standard Solutions:
 - Prepare a stock solution of **(2-Chlorophenyl)diphenyl-methanol-d5** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
 - Prepare a series of calibration standards of the analyte of interest at known concentrations.
 - Spike each calibration standard and the unknown samples with a fixed amount of the **(2-Chlorophenyl)diphenyl-methanol-d5** internal standard solution to achieve a final concentration that is within the linear range of the instrument and similar to the expected analyte concentration.
- Sample Preparation (e.g., from a biological matrix):
 - To the sample, add the internal standard solution.
 - Perform a sample extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and the internal standard.
 - Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

- GC-MS Analysis:
 - Inject the prepared samples onto a GC-MS system.
 - Develop a suitable GC temperature program to achieve good chromatographic separation of the analyte and the internal standard.
 - Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both the analyte and **(2-Chlorophenyl)diphenyl-methanol-d5**.
- Quantification:
 - Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
 - Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Signaling Pathways and Logical Relationships

The unlabeled compound, (2-Chlorophenyl)diphenyl-methanol, is an impurity of Clotrimazole. Clotrimazole's primary mechanism of action is the inhibition of ergosterol synthesis, a key component of the fungal cell membrane. This disruption of the cell membrane leads to the antifungal effect. While (2-Chlorophenyl)diphenyl-methanol itself is a weak antifungal, its mechanism is presumed to follow a similar pathway.

Simplified Antifungal Mechanism of Action

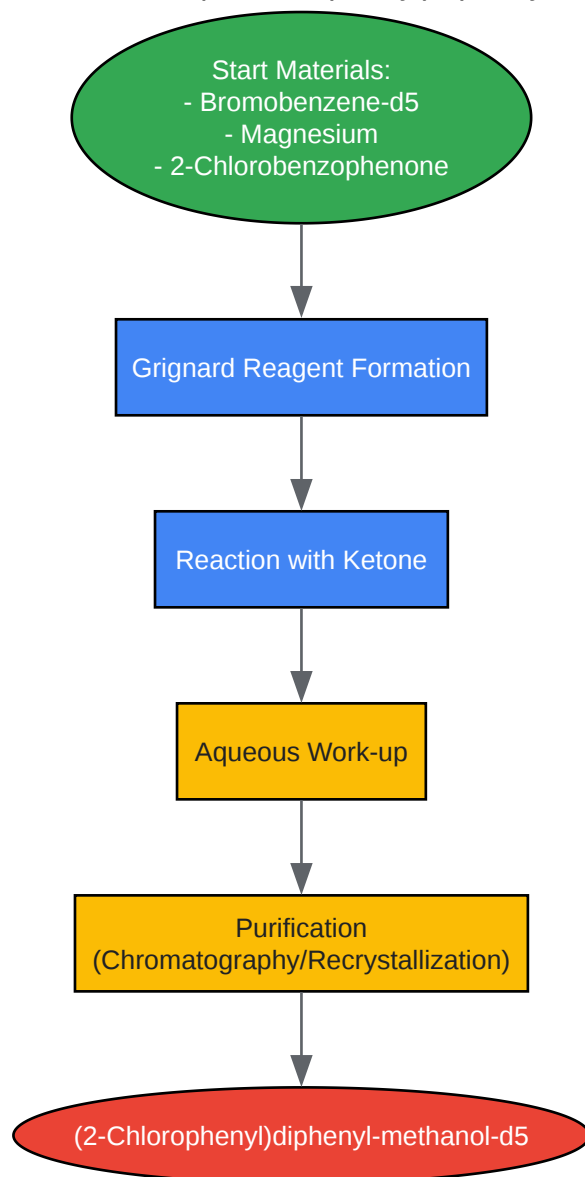


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Caption: Antifungal mechanism of (2-Chlorophenyl)diphenyl-methanol.

The following diagram illustrates a typical workflow for the synthesis of **(2-Chlorophenyl)diphenyl-methanol-d5**.

Synthesis Workflow for (2-Chlorophenyl)diphenyl-methanol-d5

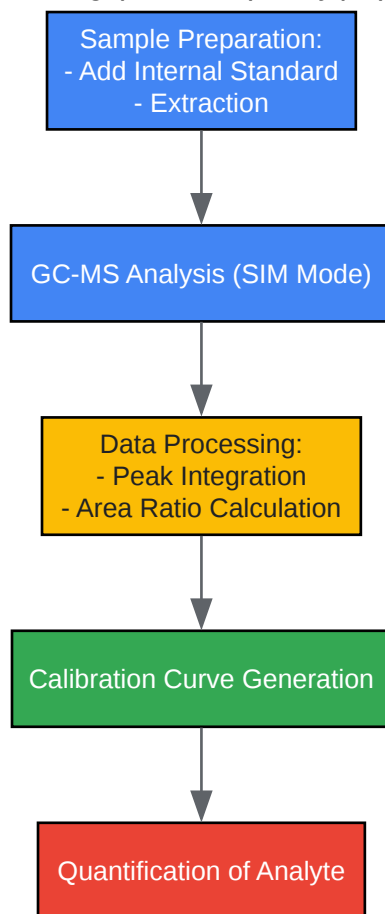


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Caption: Synthesis workflow.

This diagram shows the general workflow for using **(2-Chlorophenyl)diphenyl-methanol-d5** as an internal standard in a quantitative analysis.

Analytical Workflow using (2-Chlorophenyl)diphenyl-methanol-d5



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Caption: Analytical workflow.

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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
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